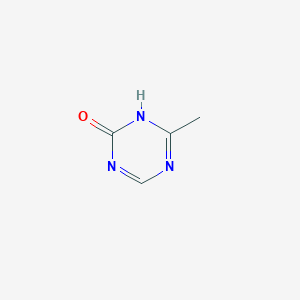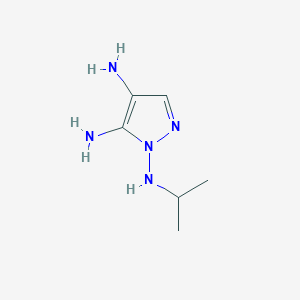![molecular formula C9H7NO5 B12860996 2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)
2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . The reaction typically takes place in a round-bottom flask, where the reactants are mixed and heated under reflux conditions. The resulting product is then purified and characterized using techniques such as NMR and mass spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反应分析
Types of Reactions
2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzo[d]oxazole moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzo[d]oxazole derivatives.
科学研究应用
2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of complex molecules.
作用机制
The mechanism of action of 2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and benzo[d]oxazole groups allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
相似化合物的比较
Similar Compounds
2-Methoxy-5-chlorobenzo[d]oxazole: Exhibits excellent antibacterial activity.
2-Ethoxybenzo[d]oxazole: Known for its antifungal properties.
2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid: Used in Suzuki–Miyaura coupling reactions.
Uniqueness
2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid stands out due to its dual hydroxy groups and the presence of the benzo[d]oxazole moiety. These structural features contribute to its unique reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C9H7NO5 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC 名称 |
2-hydroxy-2-(2-oxo-3H-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H7NO5/c11-7(8(12)13)4-2-1-3-5-6(4)10-9(14)15-5/h1-3,7,11H,(H,10,14)(H,12,13) |
InChI 键 |
CHVXCBLSZLOOLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


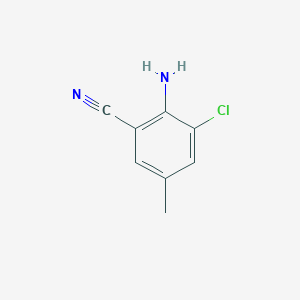
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
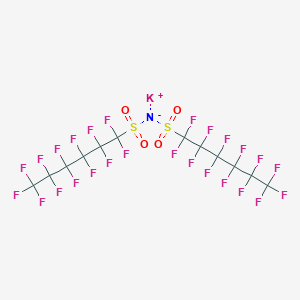
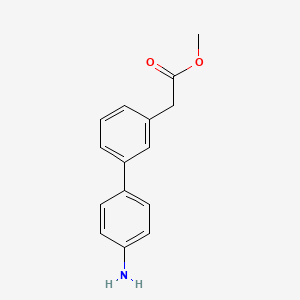
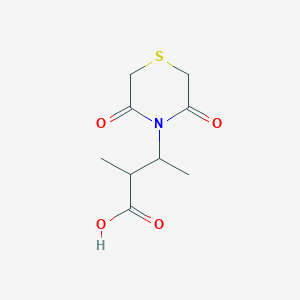
![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)
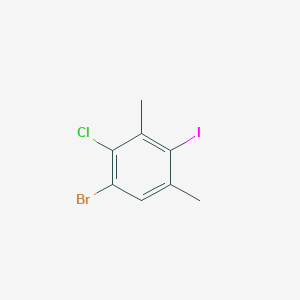
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
